4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl
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Overview
Description
“4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl” is a compound with the CAS Number: 2446474-06-0 . It has a molecular weight of 436.94 .
Synthesis Analysis
The synthesis of this compound involves processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18 (15)21 (29)25 (20 (14)28)16-10-11-17 (26)24-19 (16)27;/h7-9,16,23H,1-6,10-13,22H2, (H,24,26,27);1H
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.94 . Its IUPAC name is 4- ( (8-aminooctyl)amino)-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
.
Scientific Research Applications
Applications in Liquid Crystal Formation and Material Properties
Liquid Crystals and Mesophase Characterization 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl and its derivatives display potential in forming liquid crystals. The mesogenic Schiff bases derived from isoindoline-1,3-dione show liquid crystalline behavior with a nematic texture, and some also exhibit a smectic-A (SmA) phase. These properties are influenced by the length of the alkoxy chain attached to the molecule. The study of these compounds involves techniques like FTIR, NMR, DSC, and POM, indicating their potential in materials science, particularly in the development of displays or sensors (Dubey et al., 2018).
Applications in Chemical Reactions and Structural Analysis
Solvation Effect on Gel Formation The compound and its related derivatives demonstrate interesting behaviors in different solvents, indicating a solvation-dependent reaction pathway. For instance, the reaction of naphthalic anhydride with amines in different solvents leads to diverse products, some of which are capable of forming gels in mixed solvents like DMSO and water. This property is crucial in the context of material chemistry, particularly for applications that require materials with tunable physical properties (Singh & Baruah, 2008).
Detailed Molecular Structure Characterization Advanced spectroscopic techniques, such as 1D, COSY, and HSQC 2D NMR spectroscopy, have been employed to confirm the structure of isoindoline-1,3-dione derivatives. These techniques allow for a detailed analysis of the molecular structure, showing the correlations between protons and carbons in the compound. Such detailed structural insights are invaluable in the field of chemical research and drug design, ensuring the precise identification of compounds before they are used in further applications (Dioukhane et al., 2021).
Applications in Biological and Medical Research
Potential Anticancer Activity Certain derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies are foundational for developing new therapeutic agents, highlighting the compound's potential role in medicinal chemistry and drug development (Kumar et al., 2015).
Tyrosinase Inhibition and Antioxidant Properties Isoindoline-1,3-dione derivatives have been investigated for their inhibitory effects on tyrosinase, an enzyme related to melanin synthesis in humans. The compounds exhibit promising antioxidant and antityrosinase properties, which could be beneficial in treating conditions like hyperpigmentation or for use as preservatives in food and cosmetic products (Then et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thalidomide-NH-C8-NH2 hydrochloride, also known as Pomalidomide 4’-alkylC8-amine or 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl, is a synthetic compound that functions as an E3 ligase ligand-linker conjugate . The primary target of this compound is cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It consists of a cereblon ligand derived from Thalidomide, along with a linker commonly used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound’s interaction with cereblon leads to the ubiquitination and subsequent proteasomal degradation of target proteins . This process can affect various biochemical pathways depending on the specific target proteins involved. The downstream effects can include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
The molecular and cellular effects of Thalidomide-NH-C8-NH2 hydrochloride’s action depend on the specific target proteins that are degraded as a result of its interaction with cereblon . This can lead to a variety of outcomes, including changes in cell growth, differentiation, and survival .
properties
IUPAC Name |
4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLYBRNISBSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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